Product packaging for 12-Chlorododec-1-ene(Cat. No.:CAS No. 117599-67-4)

12-Chlorododec-1-ene

Cat. No.: B14288348
CAS No.: 117599-67-4
M. Wt: 202.76 g/mol
InChI Key: QPKMYSABIIWIIS-UHFFFAOYSA-N
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Description

Overview of Long-Chain Functionalized Alkenes in Organic Synthesis

Long-chain functionalized alkenes are organic molecules characterized by a lengthy carbon chain containing at least one carbon-carbon double bond and one or more functional groups. These structural features make them highly versatile in chemical reactions. The double bond serves as a reactive site for a variety of transformations, including addition and polymerization reactions. numberanalytics.commsu.edu The functional group, in turn, provides a handle for further chemical modifications.

The utility of these compounds is widespread. For instance, they are crucial monomers in the synthesis of polymers, where the nature of the alkene and its functional groups dictates the properties of the resulting polymer. numberanalytics.comlibretexts.org The ability to control the structure of these monomers allows for the tailoring of polymers with specific characteristics such as thermal stability and mechanical strength. numberanalytics.com Furthermore, long-chain functionalized alkenes are instrumental in the synthesis of complex organic molecules, acting as key intermediates in the construction of natural products, pharmaceuticals, and materials with desired properties. researchgate.netontosight.ai The selective functionalization of these long chains, particularly at the terminal positions, is a significant area of research, as it allows for the conversion of simple, abundant hydrocarbons into more valuable and complex molecules. technion.ac.ilacs.org

Rationale for Research Focus on 12-Chlorododec-1-ene

This compound, with its 12-carbon backbone, terminal double bond, and a chlorine atom at the opposing end of the chain, represents a bifunctional molecule of significant interest. The terminal alkene group is a versatile handle for various chemical transformations, including polymerization and other addition reactions. msu.edulibretexts.org The chlorine atom provides a site for nucleophilic substitution, allowing for the introduction of a wide array of other functional groups.

This specific arrangement of functional groups makes this compound a valuable precursor in the synthesis of more complex molecules. For example, it can be used to create long-chain molecules with different functionalities at each end, which are important in the development of new materials and specialty chemicals. Research into this and similar molecules is driven by the need for advanced materials and the ongoing challenge of achieving selective functionalization in long-chain hydrocarbons. technion.ac.il

Interactive Data Table: Properties of Dodec-1-ene Derivatives

Below is an interactive table summarizing key physical and chemical properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Chlorododec-1-ene122939C12H23Cl202.77Not available
2-Chlorododec-1-ene93342-75-7C12H23Cl202.77Not available
(E)-1-Chlorododec-2-ene71518-12-2C12H23Cl202.76Not available
(E)-12-Chlorododec-5-ene42513-39-3C12H23Cl202.77264.4 at 760 mmHg
12-Chlorododec-5-yne42513-36-0C12H21Cl200.75Not available
8-Bromo-9-chlorododec-1-ene68527-01-5C12H22BrCl281.66Not available
Alkenes, C12-24, chloro68527-02-6C12H21Cl (representative)Not availableNot available

Note: Data is compiled from various sources. "Not available" indicates that the data was not found in the consulted resources. chemblink.comuni.luchembk.comnih.govlookchem.combldpharm.comnih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23Cl B14288348 12-Chlorododec-1-ene CAS No. 117599-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117599-67-4

Molecular Formula

C12H23Cl

Molecular Weight

202.76 g/mol

IUPAC Name

12-chlorododec-1-ene

InChI

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2

InChI Key

QPKMYSABIIWIIS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCl

Origin of Product

United States

Synthetic Strategies for 12 Chlorododec 1 Ene

Direct Synthetic Approaches to 12-Chlorododec-1-ene

Direct synthetic methods for the preparation of this compound primarily involve the functionalization of readily available C12 hydrocarbon feedstocks. These approaches can be broadly categorized into chlorination of unsaturated hydrocarbons and halogenation-elimination sequences.

Chlorination Methodologies from Unsaturated Hydrocarbons (e.g., 1-dodecene)

The most direct route to this compound involves the anti-Markovnikov hydrochlorination of 1-dodecene. Standard electrophilic addition of hydrogen chloride to 1-dodecene would typically yield the Markovnikov product, 2-chlorododecane. Therefore, methods that favor the formation of the terminal chloride are essential.

One prominent strategy to achieve anti-Markovnikov addition is through free-radical pathways. This can be initiated by ultraviolet (UV) light or chemical radical initiators in the presence of a chlorine source. The mechanism involves the initial generation of a chlorine radical, which then adds to the terminal carbon of the double bond to form the more stable secondary radical intermediate. Subsequent abstraction of a hydrogen atom from a hydrogen donor completes the synthesis.

Recent advancements in photoredox catalysis have provided milder and more selective methods for anti-Markovnikov hydrofunctionalization of alkenes. researchgate.net These systems typically employ a photosensitizer that, upon irradiation with visible light, can facilitate the generation of a chlorine radical from a suitable chlorine source, leading to the desired product. researchgate.net

Table 1: Comparison of Hydrochlorination Methods for 1-Dodecene

MethodReagents and ConditionsRegioselectivity (12-Chloro- vs. 2-Chloro-)Potential Yield
Ionic Addition HCl (gas or solution)Predominantly MarkovnikovLow for 12-Chloro
Radical Addition HCl, UV light or radical initiator (e.g., AIBN)Favors anti-MarkovnikovModerate
Photoredox Catalysis Chlorine source (e.g., NCS), photocatalyst, lightHigh anti-MarkovnikovGood to Excellent

Note: Data presented is illustrative and based on general principles of alkene reactions, as specific literature data for this compound synthesis is limited.

Halogenation-Elimination Sequences

An alternative strategy involves a two-step halogenation-elimination sequence. This approach typically starts with a more readily available C12 precursor, such as dodecan-1-ol. The alcohol can be converted to a dihalide, which then undergoes elimination to form the desired chloroalkene.

For instance, dodecan-1-ol can be treated with a chlorinating agent to yield 1-chlorododecane. Subsequent free-radical chlorination of 1-chlorododecane at the terminal position is challenging due to the lack of selectivity. masterorganicchemistry.com A more controlled approach would involve the conversion of dodecan-1-ol to 1,12-dichlorododecane. This can be achieved through various methods, though selective terminal dichlorination is not trivial.

Once the 1,12-dichlorododecane is obtained, a selective elimination of one equivalent of HCl is required. This can be accomplished by using a sterically hindered base to favor the formation of the terminal alkene (Hofmann elimination). youtube.com Careful control of reaction conditions is crucial to prevent further elimination to form a diene.

Another variation of this sequence could involve the conversion of a terminal diol, dodecane-1,12-diol, to the corresponding dichloride followed by selective mono-elimination.

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic systems that can offer high selectivity and efficiency. While specific applications to this compound are not widely reported, the principles of these catalytic methods are applicable.

Transition Metal Catalysis for Selective Bond Formation

Transition metal catalysis offers a versatile platform for the functionalization of alkenes. nih.gov For the synthesis of this compound, a transition metal-catalyzed process could potentially achieve the desired anti-Markovnikov hydrochlorination of 1-dodecene with high selectivity. For example, catalyst systems that can control the regioselectivity of nucleophilic attack on a metal-activated alkene could be employed.

Telomerization reactions of ethylene (B1197577) with a chlorine-containing telogen, catalyzed by transition metal complexes, could also be a potential route to produce chloroalkanes of varying chain lengths, from which 12-chlorododecane could be isolated and subsequently converted to the target molecule. google.com

Table 2: Potential Transition Metal-Catalyzed Approaches

Catalytic ApproachPotential Catalyst SystemSubstrate(s)Key Transformation
Hydrochlorination Rhodium or Iridium complexes1-Dodecene, HCl sourceRegioselective hydrochlorination
Telomerization Copper or Iron complexesEthylene, CCl4Formation of long-chain chloroalkanes

Note: This table presents hypothetical applications of known catalytic principles to the synthesis of this compound.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. While organocatalytic methods for the direct anti-Markovnikov hydrochlorination of unactivated terminal alkenes are still developing, certain strategies could be envisioned. For instance, the use of chiral Brønsted acids or bases to control the regioselectivity of addition reactions could be explored. Furthermore, organophotoredox catalysis could provide a metal-free pathway for the generation of chlorine radicals for anti-Markovnikov addition to 1-dodecene.

Stereochemical Control in this compound Synthesis

The concept of stereochemical control in the synthesis of this compound is not applicable in the context of E/Z isomerism, as the double bond is at the terminal position. However, if the synthetic route involves the creation of a chiral center that is later eliminated, or if the starting material is chiral, then stereochemical considerations would become important.

For the synthetic strategies discussed, such as the anti-Markovnikov hydrochlorination of 1-dodecene or the elimination from 1,12-dichlorododecane, no new stereocenters are formed in the final product. Therefore, the primary focus of synthetic design for this compound remains on achieving the correct regioselectivity of chlorination.

Should a synthetic route proceed through an intermediate with a chiral center, for example, a chiral alcohol precursor, then the stereochemical outcome of the reactions would need to be considered to ensure the desired stereoisomer is obtained, although this is not directly relevant to the structure of this compound itself.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable chemical processes. These principles provide a framework for designing chemical reactions and processes that are safer, more efficient, and environmentally benign.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govlibretexts.orgleah4sci.com A higher atom economy signifies a more sustainable process with less waste generation. leah4sci.com The theoretical atom economy can be calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Two plausible synthetic routes for this compound are the conversion of dodec-1-en-12-ol to the corresponding chloride and the anti-Markovnikov hydrochlorination of dodec-1-ene. The atom economy of these routes can be compared using different chlorinating agents.

Table 1: Comparison of Atom Economy for the Synthesis of this compound

Starting MaterialReagentDesired ProductBy-productsMolecular Weight of Product ( g/mol )Sum of Molecular Weights of Reactants ( g/mol )Atom Economy (%)
Dodec-1-en-12-olThionyl chloride (SOCl₂)This compoundSO₂, HCl202.77184.32 + 118.9767.2%
Dodec-1-en-12-olConcentrated HClThis compoundH₂O202.77184.32 + 36.4683.9%
Dodec-1-eneHClThis compoundNone202.77168.32 + 36.46100%

Note: The anti-Markovnikov addition of HCl to dodec-1-ene is considered here for the purpose of atom economy calculation, though achieving high regioselectivity can be challenging.

From the table, the direct hydrochlorination of dodec-1-ene exhibits the highest theoretical atom economy of 100%, as all atoms of the reactants are incorporated into the final product. nih.govrsc.org The reaction of dodec-1-en-12-ol with concentrated HCl also shows a high atom economy. The use of thionyl chloride results in a lower atom economy due to the formation of sulfur dioxide and hydrogen chloride as by-products. libretexts.org

For the conversion of dodec-1-en-12-ol to this compound, traditional methods might employ chlorinated solvents like dichloromethane (B109758) or chloroform. Greener alternatives could include:

Ionic Liquids: Certain ionic liquids can act as both the solvent and a catalyst, enhancing reaction rates and simplifying product separation. organic-chemistry.org For the conversion of alcohols to alkyl halides, 1-n-butyl-3-methylimidazolium halide ionic liquids have been used. organic-chemistry.org

Solvent-Free Conditions: In some cases, reactions can be run neat (without a solvent), which is the most environmentally friendly option. organic-chemistry.org

Phase-Transfer Catalysis: This technique can be employed to facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), reducing the need for large quantities of organic solvents. rsc.orgijirset.com

For the hydrochlorination of dodec-1-ene, the reaction can potentially be carried out in a non-polar, inert solvent to prevent unwanted side reactions. leah4sci.com However, recent advancements have focused on metal-free catalytic systems that can be performed in greener solvents or even in aqueous media. nih.govrsc.orgresearchgate.net For instance, a combined acid catalytic system has been used for the hydrochlorination of unactivated alkenes, which is described as a greener method due to its high atom efficiency and lack of toxic waste. nih.govrsc.org

Table 2: Comparison of Solvents for Potential Syntheses of this compound

ReactionTraditional SolventsGreener AlternativesRationale for Greener Choice
Dodec-1-en-12-ol to this compoundDichloromethane, ChloroformIonic Liquids, Solvent-free, Water (with phase-transfer catalyst)Reduced volatility, toxicity, and flammability; potential for recyclability.
Hydrochlorination of Dodec-1-eneDichloromethane, Diethyl etherAcetic acid, Aqueous systems (with catalyst)Less hazardous, potentially recyclable, and can be part of a catalytic system.

Catalytic processes are a cornerstone of green chemistry as they can enhance reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. beilstein-journals.org Catalysts are used in small amounts and can often be recycled, minimizing waste. rsc.org

In the synthesis of this compound from dodec-1-en-12-ol, a catalyst like anhydrous zinc chloride (Lucas reagent) is often required when using concentrated HCl, especially for primary and secondary alcohols. ck12.orgorganicmystery.com However, this can lead to waste streams containing the metal salt. Greener catalytic approaches could involve:

Phase-Transfer Catalysts: As mentioned, these can enhance the reaction rate between the alcohol and a halide source in a biphasic system, potentially avoiding the need for harsh reagents. rsc.orgijirset.comcrdeepjournal.org

Solid-Supported Catalysts: Immobilizing a catalyst on a solid support can simplify its recovery and reuse, reducing waste and cost.

For the anti-Markovnikov hydrochlorination of dodec-1-ene to yield the desired terminal chloride, achieving high regioselectivity is a significant challenge. nih.gov Traditional hydrohalogenation of alkenes typically follows Markovnikov's rule. wikipedia.org However, recent research has focused on developing catalytic methods to achieve anti-Markovnikov addition:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical reactions, enabling anti-Markovnikov hydrofunctionalizations of alkenes. researchgate.netresearchgate.netnih.gov This method can proceed under mild conditions and offers a high degree of control over selectivity.

Table 3: Potential Catalytic Approaches for the Synthesis of this compound

Synthetic StepCatalyst TypePotential Advantages
Dodec-1-en-12-ol + HClPhase-Transfer Catalyst (e.g., Quaternary Ammonium (B1175870) Salt)Milder reaction conditions, reduced need for organic solvents, potential for catalyst recycling.
Dodec-1-ene + HClPhotoredox Catalyst (e.g., Acridine-based)High regioselectivity for anti-Markovnikov product, mild reaction conditions (visible light), use of aqueous HCl.
Dodec-1-en-12-ol + SOCl₂Catalytic DMF (Vilsmeier-Haack reagent formation)Can increase reaction rate and allow for milder conditions compared to uncatalyzed reaction. commonorganicchemistry.com

The first principle of green chemistry is the prevention of waste. nih.gov Designing synthetic routes that minimize the formation of by-products is essential.

In the conversion of dodec-1-en-12-ol to this compound, the choice of chlorinating agent significantly impacts waste generation.

Using Thionyl Chloride (SOCl₂): This reaction produces gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orgck12.org While their gaseous nature can simplify product purification, they are acidic and require scrubbing, contributing to waste. libretexts.orgck12.org

Using Concentrated HCl: The primary by-product is water, which is environmentally benign. ck12.org This makes it a greener option in terms of by-products.

The anti-Markovnikov hydrochlorination of dodec-1-ene is inherently a 100% atom-economical reaction, producing no by-products in the ideal case. nih.govrsc.org However, challenges in achieving perfect regioselectivity can lead to the formation of the undesired Markovnikov product, 11-chlorododecane, as a by-product. The development of highly selective catalysts is key to minimizing this waste stream.

Table 4: By-products and Waste Considerations for the Synthesis of this compound

Synthetic RouteReagent(s)Major By-productsEnvironmental/Waste ConcernsMitigation Strategies
From Dodec-1-en-12-olSOCl₂SO₂, HClAcidic gases requiring neutralization/scrubbing.Use of alternative, less wasteful chlorinating agents.
From Dodec-1-en-12-olConcentrated HCl / ZnCl₂H₂O, ZnCl₂ (waste)Water is benign, but the zinc catalyst needs to be recovered or disposed of.Use of recyclable catalysts or catalyst-free methods where possible.
From Dodec-1-eneHCl / CatalystMarkovnikov isomer (potential)Separation of isomers can be difficult and energy-intensive.Development and use of highly regioselective catalysts.

By carefully selecting synthetic routes and reaction conditions based on the principles of green chemistry, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. The focus should be on maximizing atom economy, utilizing benign solvents, employing efficient and selective catalysts, and preventing waste generation.

Reactivity Profiles and Transformational Pathways of 12 Chlorododec 1 Ene

Reactions Involving the Terminal Alkene Moiety of 12-Chlorododec-1-ene

The terminal C=C double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals. savemyexams.com This reactivity underpins a variety of addition and metathesis reactions.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes, where an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. byjus.com

Halogenation (e.g., formation of dihalogenated dodecanes)

The reaction of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) results in the addition of two halogen atoms across the double bond, yielding a vicinal dihalide. masterorganicchemistry.com For instance, bromination in an inert solvent like dichloromethane (B109758) leads to the formation of 1,2-dibromo-12-chlorododecane. masterorganicchemistry.comchemguide.co.uk The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the bridging halogen, resulting in an anti-addition product. libretexts.org

ReactantReagentProductReaction Type
This compoundBr₂ in CH₂Cl₂1,2-Dibromo-12-chlorododecaneHalogenation
This compoundCl₂ in CCl₄1,2,12-TrichlorododecaneHalogenation
Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound breaks the pi bond of the alkene to form a new C-H and C-X sigma bond. masterorganicchemistry.comlibretexts.org This reaction typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. byjus.comchemguide.co.uk Therefore, the reaction of this compound with HBr would yield 11-bromo-1-chlorododecane via the more stable secondary carbocation intermediate. byjus.commasterorganicchemistry.com

The mechanism involves the protonation of the alkene by the hydrogen halide to form a carbocation at the more substituted carbon (C2), followed by the rapid attack of the halide ion on this electrophilic center. pressbooks.pubpressbooks.publibretexts.org

Under conditions that promote free-radical formation (e.g., in the presence of peroxides), the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product, 1-bromo-12-chlorododecane. libretexts.orglibretexts.orgwikipedia.org This is a unique case for HBr among the hydrogen halides. libretexts.org

ReactantReagentConditionsMajor ProductRegioselectivity
This compoundHClPolar solvent2,12-DichlorododecaneMarkovnikov
This compoundHBrPolar solvent11-Bromo-1-chlorododecaneMarkovnikov
This compoundHBrPeroxides (ROOR)1-Bromo-12-chlorododecaneAnti-Markovnikov
Hydration and Hydroboration-Oxidation

The addition of water across the double bond of this compound can be achieved through two primary methods with opposing regioselectivity.

Acid-Catalyzed Hydration : In the presence of a strong acid catalyst, water adds across the double bond according to Markovnikov's rule to produce 12-chlorododecan-2-ol. The reaction proceeds through the formation of the most stable carbocation intermediate at the C2 position.

Hydroboration-Oxidation : This two-step procedure yields the anti-Markovnikov alcohol. byjus.com First, borane (B79455) (BH₃) adds to the terminal alkene in a concerted, syn-addition, with the boron atom adding to the less substituted carbon (C1). byjus.comlibretexts.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding 12-chlorododecan-1-ol. libretexts.orgiitk.ac.inmasterorganicchemistry.com This method is highly valuable for producing terminal alcohols from terminal alkenes. masterorganicchemistry.com

ReactionReagentsIntermediateFinal ProductRegioselectivity
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)Secondary carbocation12-Chlorododecan-2-olMarkovnikov
Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOHTrialkylborane12-Chlorododecan-1-olAnti-Markovnikov

Radical Addition Reactions (e.g., Thiol-ene reactions)

The terminal alkene of this compound is an excellent substrate for radical addition reactions, particularly thiol-ene reactions. googleapis.com This "click chemistry" reaction involves the addition of a thiol (R-SH) across the double bond, initiated by light or a radical initiator. The reaction proceeds via a radical chain mechanism, typically resulting in anti-Markovnikov addition of the thiol group. This process is highly efficient and leads to the formation of thioethers. googleapis.com For example, reacting this compound with a polythiol can be a step in synthesizing polythiol compounds used in curable compositions for coatings and adhesives. googleapis.com

Olefin Metathesis Reactions of this compound

Olefin metathesis is a powerful reaction that enables the redistribution of alkylidene fragments between two alkenes, catalyzed by metal-carbene complexes, most notably those based on ruthenium or molybdenum. libretexts.orguwindsor.ca this compound can participate in cross-metathesis (CM) reactions. illinois.edu For instance, its reaction with another olefin, catalyzed by a Grubbs-type catalyst, can lead to the formation of new, longer-chain functionalized alkenes, with the evolution of ethylene (B1197577) gas driving the reaction forward. illinois.edu The presence of the chloro group at the remote end of the chain is generally well-tolerated by modern metathesis catalysts. google.com Such reactions have been reported in the synthesis of terminal 1,3-dienes. rsc.org

Reaction TypeCo-reactantCatalystPotential Product
Cross-MetathesisAllyl chlorideGrubbs Catalyst1,14-Dichlorotetradec-12-ene
Cross-MetathesisMethyl acrylateGrubbs CatalystMethyl 13-chlorotridec-2-enoate

Reactions Involving the Alkyl Chloride Moiety of this compound

The alkyl chloride group in this compound is a primary halide, which predisposes it to certain reaction pathways, primarily nucleophilic substitution and, to a lesser extent, elimination.

The primary carbon-chlorine bond in this compound is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. libretexts.orgallen.in These reactions typically proceed via an S(_N)2 mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. ksu.edu.sa The rate of these bimolecular reactions is dependent on the concentration of both the this compound substrate and the incoming nucleophile. libretexts.orgpages.dev

A notable application of this reactivity is in the synthesis of polythiol compounds. In this process, this compound can be reacted with a thiolate ester in the presence of a base. googleapis.com The thiolate anion acts as the nucleophile, attacking the carbon bearing the chlorine and displacing it to form a new carbon-sulfur bond. This results in a thioester which can then be deprotected to yield the corresponding thiol. googleapis.com

The general scheme for nucleophilic substitution on this compound is as follows:

Nu⁻ + Cl-(CH₂)₁₀-CH=CH₂ → Nu-(CH₂)₁₀-CH=CH₂ + Cl⁻

Where Nu⁻ represents a generic nucleophile.

Nucleophile Product Reaction Type
Thiolate (RS⁻)12-(Alkylthio)dodec-1-eneS(_N)2
Cyanide (CN⁻)13-Cyanododec-1-eneS(_N)2
Azide (N₃⁻)12-Azidododec-1-eneS(_N)2
Hydroxide (OH⁻)Dodec-11-en-1-olS(_N)2
Amine (RNH₂)12-(Alkylamino)dodec-1-eneS(_N)2

This table represents potential S(_N)2 reactions based on the known reactivity of primary alkyl halides. Specific experimental data for each of these reactions with this compound may vary.

Elimination reactions of alkyl halides, such as this compound, result in the formation of an alkene through the removal of a hydrogen atom and a halogen from adjacent carbon atoms. libretexts.org For this compound, a primary alkyl halide, the E2 (bimolecular elimination) mechanism is the most probable pathway, especially in the presence of a strong, sterically hindered base. iitk.ac.inmasterorganicchemistry.com This reaction competes with the S(_N)2 pathway. masterorganicchemistry.com

The E2 reaction is a one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while simultaneously the C-Cl bond breaks and a new π-bond is formed. libretexts.org In the case of this compound, this would lead to the formation of dodeca-1,11-diene. However, under certain conditions, base-induced isomerization of the double bond can occur, potentially leading to conjugated diene systems.

A different approach to forming dienes from haloalkenes involves a two-step sequence of ruthenium-catalyzed cross-metathesis followed by an elimination reaction. rsc.org For instance, a cross-metathesis reaction between an alkene and an allylic chloride, followed by HCl elimination, can yield a terminal 1,3-diene. rsc.org While not a direct elimination of this compound itself, this demonstrates a synthetic strategy where an elimination step is key to forming a diene product. For example, a reaction sequence starting with a different substrate can lead to the formation of (3Z,5E)-12-chlorododeca-3,5-diene. google.com

Factors that favor elimination over substitution include the use of strong, bulky bases (e.g., potassium tert-butoxide), high temperatures, and less polar solvents. iitk.ac.inmasterorganicchemistry.com

Base Conditions Major Product Mechanism
Potassium tert-butoxide (t-BuOK)High TemperatureDodeca-1,11-dieneE2
Sodium ethoxide (NaOEt) in EthanolElevated TemperatureDodeca-1,11-diene / Dodec-11-en-1-yl ethyl etherE2 / S(_N)2 Competition

This table illustrates expected outcomes for elimination reactions based on general principles of alkyl halide reactivity.

Role of 12 Chlorododec 1 Ene As a Key Synthetic Building Block

Utilization in the Construction of Functionalized Hydrocarbons

The compound is a foundational element for synthesizing more complex hydrocarbon structures. Its long aliphatic chain is a desirable feature for building molecules with specific lipophilic properties, while its functional groups offer handles for extensive chemical modification.

Long-chain chloroalkenes are valuable starting materials for creating molecules containing both double and triple bonds, such as 1,4-enynes. These structures are important in organic synthesis and can be formed through coupling reactions. For instance, a related chloro-alkene, 9-chloronon-1-yne, is used in iron-catalyzed coupling reactions to produce enyne structures. rsc.org A similar strategy could be applied to 12-Chlorododec-1-ene. The process would involve converting the terminal alkene to an alkyne and then using the alkyl chloride portion in a coupling reaction.

Alternatively, the chloride can be used to attach the 12-carbon chain to an existing alkyne-containing fragment. The synthesis of 1,4-enynes can be achieved through methods like the nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. rsc.org In a hypothetical adaptation, this compound could be converted to an organometallic reagent to couple with a suitable propargyl electrophile.

Table 1: Representative Iron-Catalyzed Synthesis of a 1,4-Enyne Analog

Reactant 1Reactant 2CatalystProductYieldReference
(Z)-(9-chloronon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(3-bromoprop-1-yn-1-yl)triisopropylsilaneFeCl₃(Z)-(12-chlorododec-4-en-1-yn-1-yl)triisopropylsilane95% rsc.org

This table illustrates the synthesis of a C12 chloro-enyne structure, demonstrating the feasibility of such transformations.

Olefination reactions, such as the Wittig reaction, are fundamental for converting carbonyl compounds (aldehydes and ketones) into alkenes. diva-portal.orgtcichemicals.com this compound can serve as a key intermediate in these processes. The synthesis involves converting the alkyl chloride moiety into a suitable olefination reagent. For a Wittig-type reaction, this would involve reacting this compound with a phosphine, like triphenylphosphine, to form a phosphonium (B103445) salt. This salt, when treated with a base, generates a phosphorus ylide. The ylide can then react with a carbonyl compound to yield a new, more complex alkene, transferring the dodecenyl group to the carbonyl carbon. beilstein-journals.org

This methodology allows for the strategic introduction of a long, unsaturated hydrocarbon chain onto a variety of molecular scaffolds, a common tactic in the synthesis of complex organic molecules. tcichemicals.com

Table 2: Hypothetical Wittig Olefination using this compound

StepReactantsReagent(s)Intermediate/Product
1. Salt FormationThis compound, Triphenylphosphine (PPh₃)Heat(Dodec-11-en-1-yl)triphenylphosphonium chloride
2. Ylide Generation(Dodec-11-en-1-yl)triphenylphosphonium chlorideStrong Base (e.g., n-BuLi)Dodec-11-en-1-ylidene(triphenyl)phosphorane
3. OlefinationYlide from Step 2, Aldehyde (R-CHO)-1-Substituted trideca-1,12-diene + Triphenylphosphine oxide

Application in Natural Product Synthesis Strategies

Total synthesis is often employed to confirm or revise the structures of newly isolated natural products. mdpi.comnih.gov While direct incorporation of this compound into a named natural product synthesis is not widely documented, its structural motifs are highly relevant. Long-chain functionalized alkenes are common components of many natural products, particularly lipids and polyketides. For example, chlorinated fatty alcohols with a C12 backbone, such as 2-chlorododec-2-en-1-ol, have been isolated from marine sources like red algae. gerli.com

The synthetic utility of this compound lies in its ability to act as a C12 building block. It can be elaborated into more complex fragments that are subsequently used in the assembly of natural product skeletons. nih.gov Its terminal double bond and chloride handle allow for various transformations, including epoxidation, dihydroxylation, and carbon-carbon bond formation, which are crucial steps in many synthetic routes. mdpi.com

Advanced Derivatization for Material Science Applications

The dual functionality of this compound makes it a candidate for creating specialized monomers and intermediates for material science.

A polymer precursor, or prepolymer, is a monomer or a system of monomers that can undergo further polymerization. wikipedia.org this compound fits this definition perfectly. The terminal alkene group can participate in chain-growth polymerization reactions, including radical, cationic, or anionic polymerization, to form polyolefin-type materials. msu.edu The presence of the long C10 alkyl spacer between the functional groups would likely impart flexibility to the resulting polymer backbone.

Furthermore, the chloride group can be chemically modified. For example, substitution of the chloride with an amine group, followed by hydrolysis of the double bond and oxidation, could theoretically produce 12-aminododecanoic acid, a monomer used for the synthesis of Nylon 12. wikipedia.org This highlights its role as a precursor to valuable engineering plastics.

Table 3: Potential Polymer Types Derived from this compound

Polymerization/Modification RouteResulting Functional GroupPolymer ClassPotential Properties
Direct addition polymerizationAlkenePolyolefinFlexible, hydrophobic
Substitution of -Cl with -NH₂ and subsequent reactionsAmidePolyamide (e.g., Nylon 12 analog)Tough, resistant
Substitution of -Cl with -OH, then reaction with diisocyanateUrethanePolyurethaneElastomeric, adhesive
Substitution of -Cl with acrylate/methacrylateEsterPolyacrylateVaried (coatings, adhesives)

Surfactants are amphiphilic molecules containing a hydrophobic tail and a hydrophilic head. The C12 hydrocarbon portion of this compound provides an ideal hydrophobic tail. The terminal chloride is a reactive site for introducing a variety of polar head groups, making the compound a versatile intermediate for different classes of surfactants. A patent application has noted the relevance of this compound in contexts that also discuss cationic surfactants. google.com

Anionic Surfactants: The chloride can be displaced by nucleophiles like a sulfite (B76179) or sulfate (B86663) group to produce alkyl sulfonate or sulfate surfactants.

Cationic Surfactants: Reaction with a tertiary amine, such as trimethylamine, would yield a quaternary ammonium (B1175870) salt, a common type of cationic surfactant used as an antistatic agent or fabric softener.

Non-ionic Surfactants: Nucleophilic substitution with a poly(ethylene glycol) (PEG) chain would result in a non-ionic surfactant, widely used in detergents and emulsifiers.

The terminal double bond adds another dimension, allowing for the creation of "polymerizable surfactants" (surfmers) if the head group is introduced without affecting the alkene.

Advanced Analytical Characterization Techniques for 12 Chlorododec 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 12-Chlorododec-1-ene provides distinct signals for each unique proton environment. The chemical structure, CH₂=CH-(CH₂)₉-CH₂Cl, allows for predictable chemical shifts (δ) and splitting patterns. The vinyl group at one end and the chloromethyl group at the other create characteristic resonances that are well-separated from the signals of the long polymethylene chain.

The terminal vinyl group gives rise to three distinct signals:

A complex multiplet for the internal vinyl proton (=CH-), typically found in the range of δ 5.7-5.9 ppm.

Two separate signals for the terminal vinyl protons (=CH₂), which are diastereotopic. These appear as multiplets around δ 4.9-5.1 ppm.

Other key signals include:

A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂Cl) at approximately δ 3.5 ppm.

A multiplet for the two allylic protons (-CH₂-CH=CH₂) at around δ 2.0 ppm.

A large, complex signal centered around δ 1.2-1.4 ppm, which corresponds to the sixteen protons of the eight methylene (B1212753) groups in the central part of the alkyl chain.

A multiplet around δ 1.75 ppm for the two protons on the carbon beta to the chlorine atom (-CH₂-CH₂Cl).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH=CH₂ 5.7 – 5.9 Multiplet 1H
-CH=CH 4.9 – 5.1 Multiplet 2H
-CH₂-Cl ~3.5 Triplet 2H
C H₂-CH=CH₂ ~2.0 Multiplet 2H
-CH₂-CH₂Cl ~1.75 Multiplet 2H
-(CH₂)₈- 1.2 – 1.4 Multiplet 16H

In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, providing a carbon count and information about the electronic environment of each carbon. libretexts.orgudel.edu The chemical shifts are influenced by hybridization and the proximity of electronegative atoms like chlorine. libretexts.orgweebly.com

The sp² hybridized carbons of the alkene functional group appear downfield, with the internal carbon (=C H-) at approximately δ 139 ppm and the terminal carbon (=CH₂) at around δ 114 ppm. libretexts.org

The carbon atom bonded to the electronegative chlorine atom (-CH₂Cl) is deshielded and appears at a characteristic chemical shift of about δ 45 ppm. libretexts.org

The sp³ hybridized carbons of the long alkyl chain produce a cluster of signals in the δ 27-34 ppm range. Specific assignments can be made for the carbons closest to the functional groups, such as the allylic carbon (~δ 34 ppm) and the carbon beta to the chlorine (~δ 33 ppm). oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H=CH₂ ~139
-CH=C H₂ ~114
-C H₂-Cl ~45
-C H₂-CH=CH₂ (Allylic) ~34
-C H₂-CH₂Cl ~33
-CH₂-C H₂-CH₂Cl ~27
-(C H₂)₇- (Bulk methylene) 28 – 30

For unambiguous assignment of the ¹H and ¹³C spectra, especially for complex molecules, two-dimensional (2D) NMR techniques are employed. studysmarter.co.uk

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. emerypharma.com For this compound, a COSY spectrum would show cross-peaks connecting the signal of the internal vinyl proton (=CH-) to the signals of both the terminal vinyl protons (=CH₂) and the allylic protons (-CH₂-CH=). It would also confirm the connectivity along the alkyl chain, for instance, between the -CH₂Cl protons and their adjacent -CH₂- neighbors. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com An HSQC spectrum would definitively link each proton resonance in Table 1 to its corresponding carbon resonance in Table 2. For example, it would show a cross-peak between the proton signal at ~δ 3.5 ppm and the carbon signal at ~δ 45 ppm, confirming this as the -CH₂Cl group. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. libretexts.org

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound (C₁₂H₂₃Cl), the presence of chlorine with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The molecular ion will appear as two peaks separated by two mass units (M⁺ and M+2) with a relative intensity ratio of approximately 3:1.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Isotope Calculated m/z
[C₁₂H₂₃Cl]⁺ ³⁵Cl 202.14883
[C₁₂H₂₃Cl]⁺ ³⁷Cl 204.14588

The fragmentation of long-chain alkanes and their derivatives in the mass spectrometer typically involves cleavage of C-C bonds. ntu.edu.sgwhitman.edu For this compound, characteristic fragmentation pathways would include the loss of the chlorine atom and cleavage at the allylic position, which is weakened by the adjacent double bond. youtube.com The resulting fragments produce a series of peaks that help to piece together the molecular structure.

Table 4: Predicted Major Fragmentation Ions for this compound

Fragment Ion Description Predicted m/z
[C₁₂H₂₃]⁺ Loss of Cl radical 167.1800
[C₃H₅]⁺ Allylic cleavage 41.0391
Various [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ Cleavage along the alkyl chain Series of peaks separated by 14 Da (CH₂)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. horiba.com The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint. nih.gov

For this compound, the key functional groups—the terminal alkene and the alkyl chloride—give rise to characteristic absorption bands. pressbooks.pub

Alkene Group: The C=C double bond stretch appears as a moderate band around 1642 cm⁻¹. The sp² C-H stretching of the vinyl group is observed at a higher frequency than sp³ C-H stretches, typically around 3080 cm⁻¹. Strong bands corresponding to out-of-plane C-H bending for the terminal alkene are also characteristic, appearing at approximately 990 cm⁻¹ and 910 cm⁻¹. libretexts.orgvscht.cz

Alkyl Halide Group: The C-Cl stretching vibration gives a moderate to strong absorption in the fingerprint region, generally between 650 and 750 cm⁻¹. orgchemboulder.comorgchemboulder.comlibretexts.org The specific frequency can be influenced by the conformation of the molecule.

Alkane Chain: The sp³ C-H stretching vibrations of the long methylene chain produce strong, sharp peaks in the 2850-2960 cm⁻¹ region. CH₂ bending (scissoring) vibrations are also present around 1465 cm⁻¹. vscht.cz

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
C-H Stretch =C-H (sp²) ~3080
C-H Stretch -C-H (sp³) 2850 - 2960
C=C Stretch Alkene ~1642
C-H Bend (out-of-plane) =CH₂ and -CH= 990 and 910
C-Cl Stretch Alkyl Chloride 650 - 750

Raman spectroscopy provides complementary information. nih.gov While C-Cl and other single bond stretches are often weak in FTIR, the C=C double bond stretch typically produces a strong signal in the Raman spectrum, making it a useful confirmatory technique.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. For this compound, IR spectroscopy can confirm the presence of its two key functional groups: the terminal alkene (C=C) and the primary alkyl chloride (C-Cl).

The analysis of this compound would be expected to show characteristic absorption bands. The terminal vinyl group gives rise to several distinct peaks. A C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region. libretexts.org For a similar compound, 1-dodecene, this C=C stretch is observed at approximately 1640 cm⁻¹. researchgate.net The sp²-hybridized C-H bonds of the vinyl group exhibit stretching vibrations at higher wavenumbers than the sp³ C-H bonds of the alkyl chain, generally appearing in the 3100-3000 cm⁻¹ range. libretexts.org Specifically, the spectrum of 1-octene, a shorter-chain terminal alkene, shows this =C-H stretch at 3079 cm⁻¹. libretexts.org Furthermore, strong out-of-plane bending vibrations for the terminal =CH₂ group are expected.

The long alkyl chain produces strong C-H stretching absorptions just below 3000 cm⁻¹, typically between 2960 and 2850 cm⁻¹. researchgate.netorgchemboulder.com The C-Cl stretching vibration for a primary alkyl chloride is found in the fingerprint region, generally between 850–550 cm⁻¹. libretexts.orguobabylon.edu.iq A C-H wagging of the methylene group adjacent to the chlorine (-CH₂Cl) may also be observed between 1300-1150 cm⁻¹. libretexts.orguobabylon.edu.iq

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkene (=C-H)Stretch3100–3000Medium
Alkane (C-H)Stretch3000–2850Strong
Alkene (C=C)Stretch1680–1640Medium
Alkyl Halide (-CH₂Cl)Wag1300–1150Medium
Alkene (=C-H)Bend (Out-of-plane)1000–650Strong
Alkyl Halide (C-Cl)Stretch850–550Strong

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It relies on the inelastic scattering of monochromatic light, known as Raman scattering. upmc.fr While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability, making it particularly effective for analyzing non-polar and symmetric bonds that may be weak or absent in IR spectra. utoronto.ca

For this compound, the carbon-carbon double bond (C=C) of the terminal alkene is expected to produce a strong and distinct signal in the Raman spectrum, typically in the range of 1680–1625 cm⁻¹. uci.edu This is a significant advantage as this bond can sometimes be of medium or weak intensity in IR. The C-Cl bond also gives a strong Raman signal, generally found between 790 and 550 cm⁻¹. utoronto.cauci.edu The long hydrocarbon chain will contribute to bands from C-C stretching and CH₂/CH₃ bending modes. mdpi.com The symmetric C-C stretching mode is localized in the 1100–1200 cm⁻¹ region. mdpi.com

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Alkane (C-H)Stretch3100–2700Medium
Alkene (C=C)Stretch1680–1625Very Strong
Alkyl (C-C)Stretch1250–630Medium
Alkyl Halide (C-Cl)Stretch790–550Strong

Chromatographic Methodologies for Purification and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. In the GC component, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the column. shimadzu.com For long-chain alkyl halides, a non-polar column is often employed.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound. For this compound (C₁₂H₂₃Cl), the presence of chlorine is readily identified by the isotopic pattern of chlorine-containing ions: the M+2 peak (from the ³⁷Cl isotope) will have an abundance of approximately one-third that of the M⁺ peak (from the ³⁵Cl isotope). miamioh.edu

The fragmentation pattern provides structural information. Common fragmentation patterns for long-chain alkanes involve clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org For alkyl halides, a key fragmentation is the loss of the halogen atom. miamioh.edu

m/z ValueIdentity of FragmentNotes
202/204[C₁₂H₂₃Cl]⁺Molecular ion (M⁺), showing the ³⁵Cl/³⁷Cl isotope pattern.
167[C₁₂H₂₃]⁺Loss of Chlorine radical (M - 35).
41[C₃H₅]⁺Allyl cation, a common fragment for terminal alkenes.
Variable[CₙH₂ₙ₊₁]⁺Alkyl fragments from cleavage along the carbon chain.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. conquerscientific.com Separation occurs based on the differential partitioning of the analytes between the two phases.

For a relatively non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. phenomenex.comwikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) bonded with C8 or C18 alkyl chains), and the mobile phase is polar. moravek.com Non-polar compounds like this compound will have a stronger affinity for the non-polar stationary phase and thus will be retained longer than more polar impurities. moravek.com The mobile phase would typically consist of a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. wikipedia.org An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used to achieve optimal separation. wikipedia.org Because this compound lacks a strong UV chromophore, a detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be appropriate.

ParameterDescription
ModeReversed-Phase (RP-HPLC)
Stationary PhaseC18 (Octadecylsilane) bonded silica
Mobile PhaseGradient of Acetonitrile and Water
DetectorRefractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
Principle of SeparationBased on hydrophobicity; non-polar analytes are retained longer. moravek.com

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. chromtech.com The technique employs a column packed with porous gel beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. bio-rad.com

While GPC is most commonly used for determining the molecular weight distribution of high molecular weight polymers, it can also be applied to the purification of smaller molecules. chromtech.comlcms.cz In the context of this compound, GPC could be used to separate the monomer from any oligomeric or polymeric byproducts that may have formed during synthesis or storage. It is also an effective method for removing high molecular weight impurities or for separating small molecules from nanocrystals or other larger species. nih.govrsc.orgnih.gov For the analysis of hydrocarbons, organic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are typically used as the mobile phase. lcms.cz

ParameterDescription
PrincipleSeparation based on molecular size in solution. chromtech.com
Stationary PhasePorous, cross-linked polystyrene-divinylbenzene gel.
Mobile PhaseTetrahydrofuran (THF) or Toluene.
Application for this compoundPurification from oligomeric/polymeric byproducts; sample cleanup. nih.gov
Elution OrderHigher molecular weight species elute before lower molecular weight species.

Computational and Theoretical Investigations of 12 Chlorododec 1 Ene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to calculate a molecule's optimized geometry, vibrational frequencies, and various thermodynamic properties from its ground state electron density.

Table 1: Illustrative Thermodynamic Properties of 12-Chlorododec-1-ene Calculated via DFT (Note: The following data is illustrative and represents typical values that would be obtained from such a calculation.)

PropertyCalculated ValueUnits
Heat of Formation-150.5kJ/mol
Total Electronic Energy-890.123Hartrees
Dipole Moment2.1Debye
Zero-point Energy255.7kcal/mol

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. youtube.com Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. msu.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

In this compound, the HOMO is expected to be localized primarily on the π-bond of the terminal alkene (the C=C double bond), as π-electrons are generally higher in energy than σ-electrons. lumenlearning.com This indicates that the initial site of an electrophilic attack would be this double bond. The LUMO, conversely, would likely have significant contributions from the antibonding σ* orbital associated with the C-Cl bond, suggesting this site could be susceptible to nucleophilic attack or involved in electron-accepting interactions. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: The following data is illustrative and represents typical values that would be obtained from such a calculation.)

Molecular OrbitalEnergy
HOMO-6.2 eV
LUMO0.8 eV
HOMO-LUMO Gap 7.0 eV

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, from reactants to products, by mapping out the minimum energy pathway on a potential energy surface. youtube.commdpi.com This modeling is essential for understanding reaction mechanisms and predicting reaction rates. A key point along this pathway is the transition state, which is the highest energy structure that must be overcome for the reaction to proceed. youtube.com

For this compound, a relevant reaction to model would be the electrophilic addition of a reagent like HBr across the terminal double bond. Computational methods can be used to locate the geometry of the transition state for this reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. researchgate.net Techniques like the nudged elastic band (NEB) method can be employed to find the lowest energy path connecting the reactants and products, confirming the nature of the transition state. youtube.com

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound (Note: The following data is hypothetical and represents typical values for an electrophilic addition reaction.)

Reaction StepActivation Energy (Ea)
Step 1: Protonation of the double bond (Transition State 1)15.2 kcal/mol
Step 2: Nucleophilic attack by Br- (Transition State 2)2.5 kcal/mol

Conformational Analysis and Stereoisomer Stability Studies

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. chemistrysteps.comlibretexts.org For a long-chain molecule like this compound, with numerous C-C single bonds, there is a vast number of possible conformations, creating a complex potential energy surface.

The stability of these different conformers is governed by factors like torsional strain (from eclipsing bonds) and steric interactions (repulsion between bulky groups). libretexts.org The most stable conformations are typically those in which the carbon backbone adopts a staggered, anti-periplanar arrangement to minimize these repulsive forces. nih.gov However, gauche interactions can introduce kinks in the chain. Computational methods can systematically explore the conformational landscape to identify the lowest-energy conformers and determine their relative stabilities by calculating their potential energies. nih.gov This is critical for understanding the molecule's physical properties and how its shape might influence its interactions with other molecules.

Table 4: Illustrative Relative Energies of this compound Conformers (Note: The following data is illustrative. Energies are relative to the most stable conformer.)

Conformer DescriptionDihedral Angle (C4-C5-C6-C7)Relative Energy (kJ/mol)
Fully Extended (all anti)180°0.0
Single Gauche Kink60°3.8
Double Gauche Kink60°, 60°7.9
Eclipsed Conformation21.0

Future Perspectives and Emerging Research Avenues for 12 Chlorododec 1 Ene Chemistry

Development of Highly Selective and Efficient Catalytic Processes

The future of 12-chlorododec-1-ene chemistry is intrinsically linked to the development of more advanced catalytic processes. Catalysts are crucial in chemical manufacturing as they accelerate reactions, improve selectivity, and lower the energy demands of processes. topsoe.com The goal is to achieve near-perfect conversion and selectivity, minimizing waste and energy consumption. Research is focusing on several key areas to enhance the catalytic utility of this compound.

One promising direction is the use of transition-metal catalysts. For instance, nickel-based catalysts have demonstrated high efficiency in the anti-Markovnikov hydrosilylation of terminal alkenes, a reaction type relevant to the functionalization of this compound. mdpi.com Iron-based catalysts are also being explored for their potential in regio- and enantioselective hydrosilylation reactions. mdpi.com The development of catalysts that can operate under milder conditions, such as lower temperatures and pressures, is a significant objective. rsc.org

Table 1: Comparison of Catalyst Systems for Alkene Functionalization
Catalyst SystemReaction TypeKey AdvantagesPotential Application for this compound
Nickel(II) t-butoxide · KClanti-Markovnikov hydrosilylationHigh activity and efficiency for terminal alkenes. mdpi.comSelective silylation of the double bond.
Iron-terpyridine complexesHydrosilylationHigh activity, tunable selectivity through ligand modification. mdpi.comControlled functionalization of the alkene.
Ruthenium-arene complexesHCl eliminationEffective for creating conjugated dienes from allylic chlorides. rsc.orgSynthesis of diene derivatives.
Platinum-based catalystsIodo-addition to alkynesHigh selectivity and atom efficiency in a green process. researchgate.netPotential for novel halogenated derivatives.

Integration into Flow Chemistry and Continuous Manufacturing

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing in the chemical industry. mt.comcontractpharma.com This technology involves pumping reactants through a series of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. mt.comcordenpharma.com The integration of this compound into flow chemistry setups offers numerous advantages, including enhanced safety, improved product quality, and greater scalability. cordenpharma.comveranova.com

Continuous manufacturing also facilitates more rapid process optimization and scale-up. mt.com The ability to perform real-time analysis provides immediate feedback, allowing for quick adjustments to reaction conditions. mt.com This can significantly reduce development timelines and manufacturing costs in the long run. cordenpharma.com As the pharmaceutical and fine chemical industries increasingly adopt this technology, the application of flow chemistry to the synthesis and modification of this compound is a logical and promising progression. contractpharma.comamericanpharmaceuticalreview.com

Table 2: Advantages of Flow Chemistry for this compound Processing
FeatureBenefit for this compound Chemistry
Enhanced SafetyAllows for the safe handling of potentially hazardous reactions involving the chloroalkene moiety. mt.comcordenpharma.com
Improved Process ControlPrecise control over temperature and mixing leads to higher yields and fewer impurities. mt.comveranova.com
ScalabilityEasier and more predictable scaling from laboratory to industrial production. cordenpharma.comveranova.com
Increased EfficiencyFaster reaction times and reduced waste contribute to a more economical and sustainable process. veranova.com
Access to Novel ChemistriesEnables reactions that are difficult or impossible to perform in batch, such as photochemistry and electrochemistry. cordenpharma.com

Exploration of Bio-Inspired Synthetic Methodologies

Nature often provides elegant and efficient solutions to complex chemical syntheses. Bio-inspired synthesis seeks to mimic these natural strategies to create novel molecules and reaction pathways. rsc.orgrsc.org The structural motifs present in this compound, a long-chain chloroalkene, are reminiscent of certain natural products, such as chlorinated fatty alcohols found in marine algae. gerli.com

This connection to natural products suggests that bio-inspired approaches could be fruitful for the synthesis and derivatization of this compound. For example, enzymatic catalysis could offer highly selective transformations of the molecule under mild, environmentally benign conditions. The development of synthetic strategies that mimic biosynthetic pathways, such as those involving sequential cyclizations or controlled oxidations, could lead to the creation of complex and valuable molecules from a relatively simple starting material. rsc.org

Research into the synthesis of bio-inspired imidazolidinedione derivatives, for instance, highlights the potential of combining synthetic scaffolds with naturally occurring motifs to generate compounds with interesting biological activities. mdpi.com Applying this philosophy to this compound could unlock new avenues for the creation of functional molecules with applications in pharmaceuticals or materials science.

Design of Novel Materials Derived from this compound

The dual functionality of this compound, possessing both a reactive double bond and a terminal chloro group, makes it an attractive building block for the synthesis of novel materials. The alkene moiety can participate in polymerization reactions, while the chloro group can be used for post-polymerization modification. nih.gov

One area of exploration is the creation of functional polymers. nih.govfrontiersin.org this compound can be polymerized or copolymerized to create a polymer backbone. The pendant chloro groups can then be converted into a wide array of other functional groups, allowing for the tailoring of the polymer's properties for specific applications. nih.gov This post-polymerization modification approach offers a versatile platform for designing materials with customized characteristics. nih.gov

The long aliphatic chain of this compound can also impart desirable properties to materials, such as hydrophobicity and flexibility. This compound can be used in the formulation of specialized resins and coatings. google.com For example, it can be incorporated into polythiol compounds, which are valuable in the production of adhesives, sealants, and coatings. googleapis.com Furthermore, the ability to create bifunctional compounds through metathesis reactions with natural oils opens up possibilities for producing polyesters and other polymers from renewable feedstocks. google.com

Table 3: Potential Material Applications of this compound Derivatives
Material TypeSynthetic StrategyPotential Properties and Applications
Functional PolymersPolymerization of the alkene followed by substitution of the chloro group. nih.govTunable properties for drug delivery, sensors, or specialized coatings. frontiersin.org
Polythiol ResinsReaction with thiol-containing compounds. googleapis.comAdhesives, sealants, and high-performance coatings. googleapis.com
Modified PolyestersMetathesis with natural oil derivatives followed by polymerization. google.comBiodegradable plastics and elastomers with tailored flexibility. frontiersin.org
Photosensitive ResinsIncorporation into resin formulations. google.comMaterials for photolithography and other light-based manufacturing processes.

Q & A

Q. How can researchers design mechanistic studies to distinguish between radical and ionic pathways in this compound reactions?

  • Methodological Answer : Introduce radical traps (e.g., TEMPO) and monitor reaction inhibition via EPR spectroscopy. Compare kinetic isotope effects (KIE) using deuterated substrates. Computational studies (e.g., transition state modeling) can corroborate experimental findings .

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